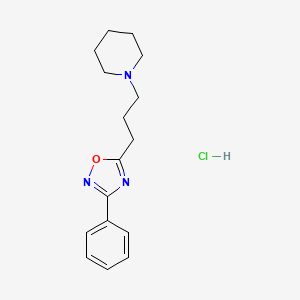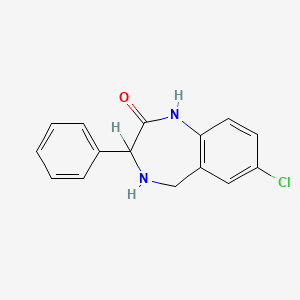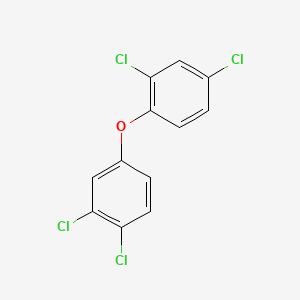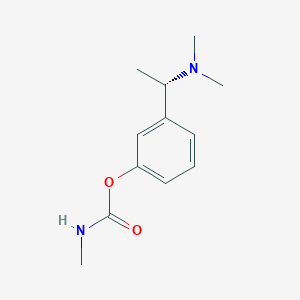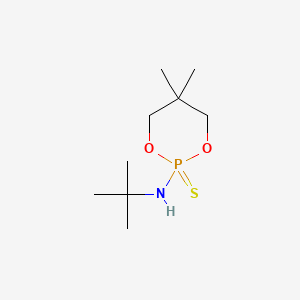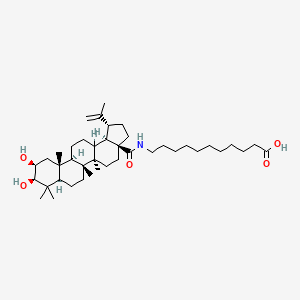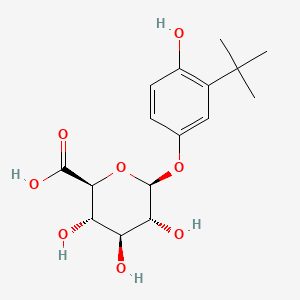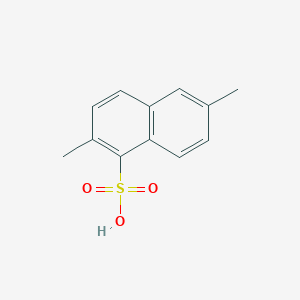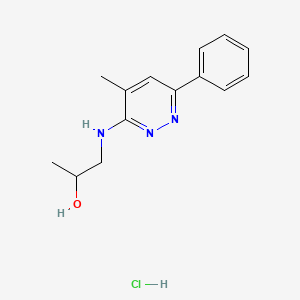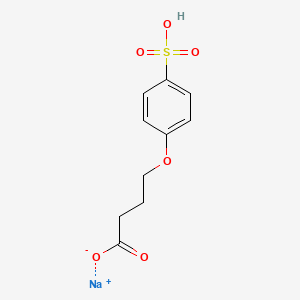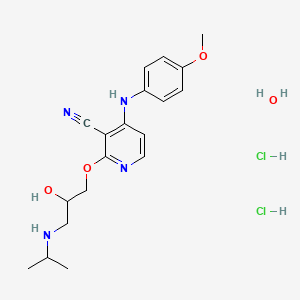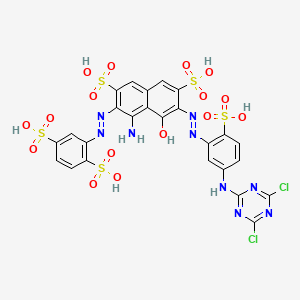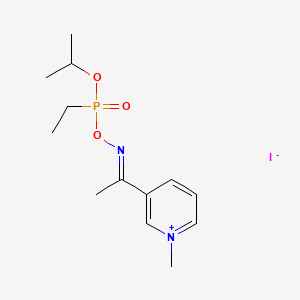
Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide: is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core with various functional groups, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide typically involves multiple steps. One common method includes the reaction of a pyridine derivative with an alkylating agent, followed by the introduction of the phosphinyl and imino groups. The final step involves the addition of iodide to form the pyridinium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The pyridinium ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted pyridinium derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction is often mediated by the functional groups present on the compound, which can form covalent or non-covalent bonds with the target molecules.
Comparaison Avec Des Composés Similaires
- Pyridinium, 3-(aminocarbonyl)-1-[2-[[[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]oxy]ethyl]-, inner salt, ®-
- Ethyl 3-[[bis(1-methylethoxy)phosphinothioyl]thio]propanoate
Comparison: Compared to similar compounds, Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide is unique due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
15129-49-4 |
|---|---|
Formule moléculaire |
C13H22IN2O3P |
Poids moléculaire |
412.20 g/mol |
Nom IUPAC |
(E)-N-[ethyl(propan-2-yloxy)phosphoryl]oxy-1-(1-methylpyridin-1-ium-3-yl)ethanimine;iodide |
InChI |
InChI=1S/C13H22N2O3P.HI/c1-6-19(16,17-11(2)3)18-14-12(4)13-8-7-9-15(5)10-13;/h7-11H,6H2,1-5H3;1H/q+1;/p-1/b14-12+; |
Clé InChI |
PTLPCIYVUIUKSD-UNGNXWFZSA-M |
SMILES isomérique |
CCP(=O)(OC(C)C)O/N=C(\C)/C1=C[N+](=CC=C1)C.[I-] |
SMILES canonique |
CCP(=O)(OC(C)C)ON=C(C)C1=C[N+](=CC=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


